![molecular formula C25H26ClN5O B2892881 7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-15-5](/img/structure/B2892881.png)
7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine” is a potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a morpholin-4-yl group, a pyrrolo[2,3-d]pyrimidin-4-amine group, and phenyl groups .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity
Research has shown that pyrimidine derivatives synthesized under microwave irradiation can exhibit significant antibacterial activity. For instance, compounds synthesized from 1-(4-morpholinophenyl) ethanone and aryl aldehydes have shown promising results against bacterial strains. This method highlights the potential for rapid synthesis of pyrimidine derivatives with potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Characterization of Complexes
Another area of interest is the synthesis and characterization of complexes involving pyrimidine derivatives. Studies on Co(III) complexes with morpholine and other amines have been conducted, which include detailed spectral analysis and X-ray diffraction studies. These complexes can have implications in materials science and catalysis (Amirnasr et al., 2001).
Anticancer and Antitumor Applications
Pyrimidine derivatives are also being explored for their potential in anticancer and antitumor applications. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a related compound, has been identified as an important intermediate in the synthesis of small molecular inhibitors targeting tumors. The optimization of its synthetic method points towards its significance in the development of novel anticancer drugs (Gan et al., 2021).
Antibacterial and Antifungal Activity
The synthesis of novel pyrimidine derivatives and their evaluation for antibacterial and antifungal activities is a crucial research area. Certain derivatives have shown excellent activity against various bacterial and fungal strains, indicating their potential as the basis for new antimicrobial agents. This research underscores the versatility of pyrimidine derivatives in contributing to the development of new therapeutic agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Antihypertensive Activity
Some pyrimidine derivatives have been evaluated for their antihypertensive activity, demonstrating the ability to lower blood pressure in animal models. This suggests their potential utility in developing new treatments for hypertension (Bennett et al., 1981).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c26-20-8-4-9-21(16-20)31-17-22(19-6-2-1-3-7-19)23-24(28-18-29-25(23)31)27-10-5-11-30-12-14-32-15-13-30/h1-4,6-9,16-18H,5,10-15H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCARBMZCDOMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)
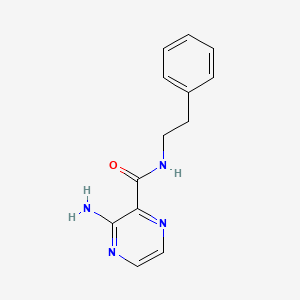
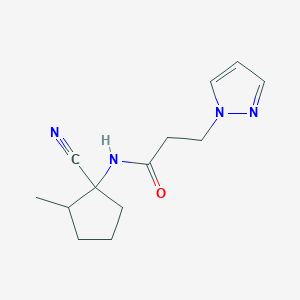

![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)


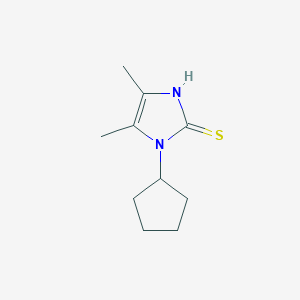
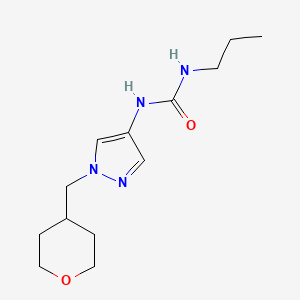


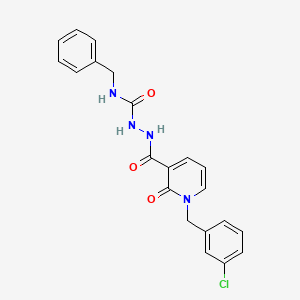
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892821.png)
